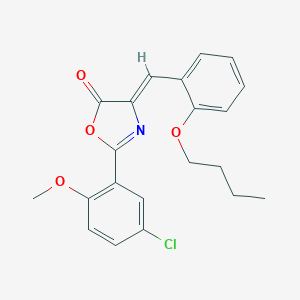![molecular formula C18H17ClN4O5 B299264 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound is commonly referred to as 'Compound X' in the scientific literature.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a number of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the advantages of using Compound X in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using Compound X is that it can be difficult to obtain in large quantities, which can make it challenging to conduct experiments on a larger scale.
Future Directions
There are a number of future directions for research on Compound X. One area of focus is the development of new drugs that are based on the structure of Compound X. Another area of focus is the study of the potential applications of Compound X in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Compound X, as well as its potential limitations and side effects.
Synthesis Methods
The synthesis of Compound X involves the reaction of 4-(2-amino-2-oxoethoxy)benzaldehyde with hydrazine hydrate, followed by the addition of 3-chloro-4-methoxyphenylacetic acid and acetic anhydride. The resulting product is then purified through a series of recrystallization steps.
Scientific Research Applications
Compound X has been studied extensively in scientific research due to its potential applications as a therapeutic agent for the treatment of various diseases. Studies have shown that Compound X has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molecular Formula |
C18H17ClN4O5 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-27-15-7-4-12(8-14(15)19)22-17(25)18(26)23-21-9-11-2-5-13(6-3-11)28-10-16(20)24/h2-9H,10H2,1H3,(H2,20,24)(H,22,25)(H,23,26)/b21-9+ |
InChI Key |
KKMLTGSKEUDYEO-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N)Cl |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)

![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)